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Welcome to the technical support center for the application of Butylamine Hydrobromide
(BABr) in perovskite solar cell (PSC) fabrication. This guide is designed for researchers and

scientists in the field of photovoltaics and materials science. It provides in-depth

troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you

successfully integrate BABr into your workflow to enhance device stability and performance.

Introduction: The Role of Butylamine Hydrobromide
in Perovskite Stability
Perovskite solar cells (PSCs) have demonstrated remarkable power conversion efficiencies

(PCEs), rivaling traditional silicon-based technologies. However, their long-term stability

remains a significant hurdle for commercialization.[1] Environmental factors such as moisture,

oxygen, and thermal stress can rapidly degrade the perovskite material, leading to a decline in

performance.[1][2]
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Butylamine hydrobromide (BABr) has emerged as a key additive and surface treatment

agent to address these stability issues. As a large organic cation, butylammonium (BA⁺) is

generally too large to be incorporated into the bulk 3D perovskite lattice.[3] Instead, it

preferentially resides at the grain boundaries and on the surface of the perovskite film. This

strategic positioning allows it to passivate defects, improve film morphology, and enhance

hydrophobicity, ultimately leading to more stable and efficient devices.

This guide will walk you through the practical aspects of using BABr, helping you to diagnose

and resolve common experimental challenges.

Troubleshooting Guide
This section is structured to help you identify a problem, understand its likely cause related to

BABr application, and implement an effective solution.
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Observed Problem Probable Cause(s)
Recommended Solution(s) &

Scientific Rationale

Low Power Conversion

Efficiency (PCE) with reduced

Short-Circuit Current (Jsc) and

Fill Factor (FF)

1. Excess BABr Concentration:

High concentrations of BABr

can lead to the formation of

thick, insulating 2D perovskite

(BA)₂PbBr₄ or mixed-halide 2D

layers at the grain boundaries

and surface. These 2D layers,

while potentially enhancing

moisture resistance, can act as

barriers to charge transport,

increasing series resistance

and hindering charge

extraction, which significantly

lowers Jsc and FF.[4] 2.

Inhomogeneous BABr

Distribution: Poor mixing of the

BABr in the precursor solution

or uneven application during

surface treatment can create

localized regions of high BABr

concentration, leading to the

aforementioned charge

transport issues.

1. Optimize BABr

Concentration: Systematically

decrease the molar ratio or

concentration of BABr in your

precursor solution or post-

treatment solvent. A common

starting point for additives is a

low molar percentage relative

to the lead halide. For post-

treatment, concentrations are

typically in the range of 0.5-2

mg/mL. The goal is to form a

thin passivating layer without

creating a significant charge

transport barrier. Monitor the J-

V curves; an increase in Jsc

and FF upon reducing the

concentration indicates that

you are moving away from an

excess-additive regime.[3][5]

2. Ensure Homogeneous

Solution: Vigorously stir and

gently heat the precursor

solution after adding BABr to

ensure it is fully dissolved and

evenly distributed before spin-

coating. For post-treatment,

ensure complete wetting of the

perovskite surface during the

spin-coating step.

Low Open-Circuit Voltage

(Voc)

1. Insufficient Defect

Passivation: The primary role

of BABr is to passivate surface

and grain boundary defects,

1. Increase BABr

Concentration (Cautiously): If

you suspect insufficient

passivation and your Jsc and
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such as undercoordinated

Pb²⁺ ions and halide

vacancies, which are major

sites for non-radiative

recombination.[6] If the Voc is

low, it suggests that non-

radiative recombination is still

dominant, and the BABr

treatment may be insufficient.

2. Suboptimal Energy Level

Alignment: While BABr

primarily passivates, the

formation of a 2D layer can

also influence the energy level

alignment at the

perovskite/charge transport

layer interface. An improperly

formed layer might create an

energy barrier for charge

extraction.

FF are good, a slight,

incremental increase in BABr

concentration may improve

Voc by reducing non-radiative

recombination. The optimal

concentration is a trade-off

between maximizing Voc

(defect passivation) and

maintaining high Jsc/FF

(charge transport).[7] 2.

Characterize Film Properties:

Use Photoluminescence (PL)

spectroscopy. An increase in

PL intensity and a longer

carrier lifetime after BABr

treatment are indicative of

successful defect passivation.

[3] If PL intensity decreases

after an initial increase with

concentration, it suggests the

introduction of new quenching

pathways, possibly from

excessive 2D phase formation.

High Hysteresis in J-V Scans 1. Persistent Mobile Ions:

Hysteresis in PSCs is often

attributed to the migration of

mobile ions (like iodide

vacancies) within the

perovskite lattice under an

applied electric field.[2][8]

While BABr is intended to

passivate these defects and

immobilize ions at grain

boundaries, a non-optimal

treatment may not be fully

effective.

1. Optimize Annealing

Protocol: After applying the

BABr (either in the precursor or

as a surface treatment),

ensure the post-annealing step

(temperature and duration) is

optimized. This step is crucial

for the proper formation of the

passivating layer at the grain

boundaries. A typical post-

treatment anneal might be 100

°C for 5-10 minutes.[5] 2.

Verify Passivation: The same

strategies for improving Voc by
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ensuring effective defect

passivation will also help to

reduce ion migration and,

consequently, hysteresis.

Poor Film Morphology (e.g.,

pinholes, hazy appearance)

1. Crystallization Rate

Mismatch: Butylamine can

interact with the lead halides in

the precursor solution, altering

the crystallization kinetics.[9]

An unoptimized amount of

BABr can either slow down or

speed up crystallization in an

uncontrolled manner, leading

to poor film quality. 2. Solvent

Incompatibility: If using BABr in

a post-treatment step, the

solvent (commonly

isopropanol) might partially

dissolve or damage the

underlying 3D perovskite film if

the application process (e.g.,

spin speed, time) is not

optimized.

1. Adjust Antisolvent Step:

When BABr is in the precursor,

the timing and volume of the

antisolvent drip during spin-

coating may need to be re-

optimized to ensure the

formation of a dense, uniform

film. 2. Optimize Post-

Treatment Spin-Coating: For

surface treatments, use a high

spin speed (e.g., 4000-5000

rpm) for a short duration (20-

30 seconds) to quickly spread

the solution and evaporate the

solvent, minimizing damage to

the underlying perovskite layer.

[5] 3. Characterize

Morphology: Use Scanning

Electron Microscopy (SEM) to

visually inspect the film quality.

Well-passivated films often

show slightly larger, more

defined grains with fewer

visible grain boundaries.[5]

Device Stability Does Not

Improve or Worsens

1. Ineffective Passivation

Layer: The intended

hydrophobic and passivating

2D/3D heterostructure may not

have formed correctly.[10] 2.

Introduction of Degradation

Pathways: Excess butylamine

cations or bromide ions that

are not incorporated into a

1. Confirm Passivation: Use

contact angle measurements

to verify an increase in

hydrophobicity. A significant

increase in the water contact

angle is a good indicator of the

formation of a protective

butylammonium surface layer.

[10] 2. Re-evaluate BABr
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stable passivating layer could

potentially introduce new

chemical degradation

pathways, although this is less

common.[4]

Purity and Stoichiometry:

Ensure the BABr used is of

high purity and that the

stoichiometry in the precursor

solution is correct. Impurities

can act as recombination

centers and sites for

degradation.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which BABr improves perovskite solar cell stability?

A1: The primary mechanism is defect passivation at surfaces and grain boundaries. The

butylammonium (BA⁺) cation is a large organic cation that is sterically hindered from entering

the 3D perovskite crystal lattice. Instead, it accumulates at the grain boundaries and the film's

surface. Here, its ammonium head group can interact with undercoordinated lead (Pb²⁺) ions

and passivate halide (e.g., iodide) vacancies. This reduces non-radiative recombination

centers, which improves Voc and overall efficiency. Furthermore, the long, hydrophobic butyl

chains form a protective layer that repels moisture, a key instigator of perovskite degradation.

[3][10]

Q2: Should I add BABr to the bulk precursor solution or use it as a post-fabrication surface

treatment?

A2: Both methods are effective and widely used.

Additive in Precursor Solution: This approach passivates defects throughout the bulk film and

at grain boundaries as the crystal forms. It can also influence the crystallization process

itself, potentially leading to larger grains.[3] However, it can be more challenging to control

the final location of the BA⁺ cations.

Post-Fabrication Surface Treatment: This method involves spin-coating a dilute solution of

BABr (typically in isopropanol) onto the already-formed perovskite film. This is highly

effective for passivating surface defects, which are often the most critical for performance

and stability.[10] It also allows for the formation of a well-defined 2D/3D heterostructure at
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the interface with the charge transport layer. For researchers new to BABr, the post-

treatment method is often easier to control and optimize.

Q3: What is the expected impact of a successful BABr treatment on my device's photovoltaic

parameters?

A3: With an optimized BABr treatment, you should expect:

Increased Open-Circuit Voltage (Voc): Due to the reduction of non-radiative recombination at

defects.

Increased Fill Factor (FF): Resulting from reduced series resistance (from better

morphology) and suppressed surface recombination.

Slight Increase or Maintained Short-Circuit Current (Jsc): Optimal passivation should not

hinder charge extraction. A significant drop in Jsc is a key indicator of excess BABr creating

an insulating layer.[3]

Reduced Hysteresis: By passivating defects that contribute to ion migration.

Significantly Improved Stability: The device should retain a higher percentage of its initial

efficiency over time when exposed to ambient conditions, heat, or continuous illumination.

[11]

Q4: How does BABr compare to other common alkylammonium halide additives like

Phenethylammonium Iodide (PEAI) or Propylamine Hydroiodide (PAI)?

A4: BABr, PEAI, and PAI all function via a similar mechanism of surface and grain boundary

passivation with their bulky organic cations. The primary differences lie in the length and

structure of the organic chain. These differences can subtly affect the thickness of the resulting

2D layer, the degree of hydrophobicity, and the electronic properties at the interface. For

example, the aromatic ring in PEAI can offer different electronic interactions (e.g., pi-stacking)

compared to the aliphatic chain of BABr. The choice between them often depends on the

specific perovskite composition and the desired balance between efficiency and stability, and

may require empirical optimization for your specific system.

Q5: Can I use BABr with different perovskite compositions (e.g., mixed-halide, mixed-cation)?
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A5: Yes, BABr is a versatile additive that has been successfully applied to a wide range of

perovskite compositions, including popular formamidinium-cesium (FA/Cs) based mixed-halide

perovskites. The fundamental principle of passivating surface defects is applicable across

different compositions. However, the optimal concentration and application process may need

to be re-validated for each new perovskite formulation, as the defect chemistry and surface

energy can vary.

Experimental Protocols & Data
Protocol 1: BABr as a Precursor Additive
This protocol is a representative example. Molar ratios should be optimized for your specific

perovskite composition.

Prepare the main perovskite precursor solution. For a standard 1 M solution of FAPbI₃, this

would involve dissolving Formamidinium Iodide (FAI) and Lead Iodide (PbI₂) in a solvent

mixture (e.g., DMF:DMSO 4:1 v/v).

Prepare a BABr stock solution. Dissolve Butylamine Hydrobromide (BABr) in DMSO or

DMF to a known concentration (e.g., 100 mg/mL).

Add BABr to the precursor. Add a specific volume of the BABr stock solution to the main

precursor solution to achieve the desired final molar ratio (e.g., 1-5 mol% with respect to

PbI₂).

Homogenize the solution. Stir the final solution on a hotplate at ~60 °C for at least 30

minutes to ensure complete dissolution and homogeneity.

Fabricate the film. Proceed with your standard spin-coating and annealing protocol. You may

need to re-optimize the antisolvent step and annealing temperature/time.

Protocol 2: BABr as a Post-Fabrication Surface
Treatment

Fabricate the 3D perovskite film. Create your perovskite layer using your established,

optimized protocol, including the annealing step. Allow the film to cool to room temperature.
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Prepare the BABr treatment solution. Dissolve BABr in anhydrous isopropanol (IPA) to the

desired concentration (e.g., start with 1 mg/mL).

Apply the treatment solution. In a nitrogen-filled glovebox, deposit a generous drop (~100

µL) of the BABr/IPA solution onto the center of the perovskite film.

Spin-coat. Immediately spin-coat at a high speed (e.g., 4000 rpm) for 30 seconds.

Anneal. Transfer the substrate to a hotplate and anneal at ~100 °C for 5-10 minutes to

promote the reaction and remove residual solvent.

Complete the device. Proceed with the deposition of the subsequent layers (e.g., hole

transport layer, metal electrode).

Data Presentation: Impact of Alkylammonium Halide
Treatment
The following table summarizes representative data from a study using Propylamine

Hydroiodide (PAI), an analogue of BABr, demonstrating the typical effects of an optimized

surface treatment.
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Treatmen
t

Voc (V)
Jsc
(mA/cm²)

FF (%) PCE (%)
Water
Contact
Angle (°)

Stability
(500h @
50-60%
RH)

Control (No

PAI)
1.08 22.5 75.8 18.4 72.5°

Retains

~60% of

initial PCE

1 mg/mL

PAI
1.12 22.7 79.5 20.2 93.7°

Retains

~90% of

initial PCE

Data

adapted

from a

study on

Propylamin

e

Hydroiodid

e (PAI)

passivation

, which is

analogous

to BABr

treatment.

[10]

Visualizations
Mechanism of BABr Defect Passivation
This diagram illustrates how the large butylammonium cations position themselves at the grain

boundaries of the 3D perovskite, passivating defects and creating a protective hydrophobic

shell.
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Mechanism of BABr Passivation

Perovskite Film Cross-Section

3D Perovskite
Crystal

3D Perovskite
Crystal

3D Perovskite
Crystal

Pb²⁺
(undercoordinated) I⁻ Vacancy

Butylammonium (BA⁺)

NH₃⁺ Head Butyl Tail
Bromide (Br⁻)

 Passivates Passivates

Hydrophobic Butyl Chains
Create Moisture Barrier

Click to download full resolution via product page

Caption: BABr passivates defects at grain boundaries and provides a moisture barrier.

Experimental Workflow for BABr Surface Treatment
This workflow outlines the key steps for applying BABr as a post-fabrication surface treatment

to a perovskite film.
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Workflow: BABr Surface Treatment

Glovebox Environment

Fabricate & Anneal
3D Perovskite Film

Cool to Room Temp.

Deposit BABr Solution
on Perovskite Film

Prepare BABr in
IPA Solution (1 mg/mL)

Spin-Coat
(4000 rpm, 30s)

Anneal Film
(100°C, 10 min)

Deposit Hole
Transport Layer

Deposit Electrode &
Encapsulate

Click to download full resolution via product page

Caption: Step-by-step workflow for post-fabrication BABr surface treatment.
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